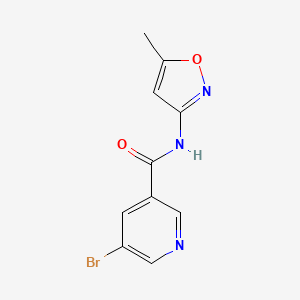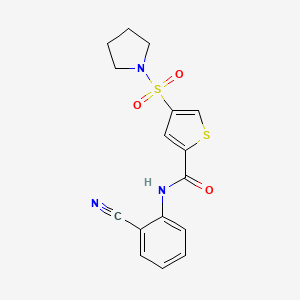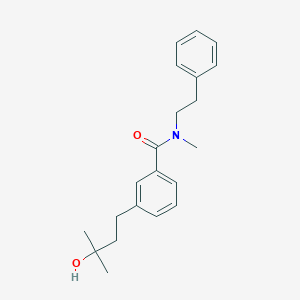
5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide is a chemical compound with the linear formula C10H8BrN3O2 . It has a molecular weight of 282.1 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported . The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C10H8BrN3O2 . Unfortunately, no further details about the molecular structure of this compound were found in the search results.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Self-assembly Hydrogen-bonded Supramolecular Arrays : Research involving nicotinamide, a closely related compound to "5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide", has led to the synthesis of new copper(II) bromo- and other halogenobenzoate complexes. These complexes showcase a square-bipyramidal coordination sphere around the Cu2+ ion, leading to the formation of supramolecular hydrogen-bonding-coordination chains and networks. This demonstrates nicotinamide's utility as a supramolecular reagent in crafting structures with potential applications in materials science and catalysis (Halaška et al., 2016).
Biochemical and Pharmacological Research
Nicotinamide N-methyltransferase (NNMT) Inhibition : Small molecule inhibitors of NNMT, a crucial enzyme involved in the methylation of nicotinamide, have been identified, showcasing a broad range of activities. These findings are significant for the development of therapeutics targeting metabolic and chronic diseases where abnormal NNMT activity is a factor. The structure-activity relationships (SARs) for these inhibitors provide insights into designing lead compounds for potential drug development (Neelakantan et al., 2017).
Modification of Alcohol Dehydrogenases : The synthesis of nicotinamide–5-bromoacetyl-4-methyl-imidazole dinucleotide, a reactive NAD analogue, demonstrates its application in enzymatic studies. This analogue acts as a hydrogen acceptor in the enzymatic oxidation of ethanol, inactivating enzymes through covalent modification, which provides insights into enzyme-substrate interactions and the potential for developing enzyme inhibitors (Jörnvall et al., 1975).
Molecular Biology and Genetic Engineering
Herbicide Resistance in Transgenic Plants : The expression of a bacterial detoxification gene in transgenic tobacco plants conferring resistance to bromoxynil highlights the potential of genetic engineering in crop protection. This research demonstrates the applicability of nicotinamide-related compounds in developing herbicide-resistant crops, potentially reducing the environmental impact of agriculture (Stalker et al., 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-2-9(14-16-6)13-10(15)7-3-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJNOMRIKLRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)
![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)
![2-chloro-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5523957.png)

![5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5523969.png)
![(3aR,9bR)-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5523976.png)
